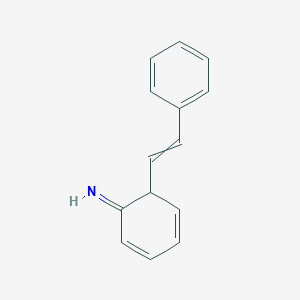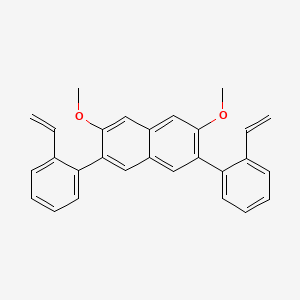
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is an organic compound with the molecular formula C28H24O2. It is a derivative of naphthalene, characterized by the presence of methoxy groups at the 2 and 7 positions and vinylphenyl groups at the 3 and 6 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene typically involves the following steps:
Starting Materials: The synthesis begins with 2,7-dimethoxynaphthalene and 2-vinylbenzaldehyde.
Reaction Conditions: The reaction is carried out under basic conditions, often using a strong base such as potassium tert-butoxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of the vinyl group to the naphthalene ring, followed by a condensation reaction to form the final product.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene can undergo various types of chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The vinyl groups can be reduced to form ethyl groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Common nucleophiles for substitution reactions include alkoxides and amines.
Major Products Formed
Oxidation: Formation of naphthoquinones.
Reduction: Formation of 2,7-dimethoxy-3,6-bis(2-ethylphenyl)naphthalene.
Substitution: Formation of 2,7-dialkoxy-3,6-bis(2-vinylphenyl)naphthalene derivatives
Scientific Research Applications
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of advanced materials such as polymers and organic semiconductors
Mechanism of Action
The mechanism of action of 2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene involves its interaction with specific molecular targets and pathways. The methoxy and vinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates. These intermediates can interact with biological molecules, potentially leading to therapeutic effects or other biological activities .
Comparison with Similar Compounds
Similar Compounds
2,7-Dimethoxynaphthalene: Lacks the vinylphenyl groups, making it less versatile in terms of chemical reactivity.
3,6-Dimethoxy-2,7-bis(2-vinylphenyl)naphthalene: Similar structure but different substitution pattern, leading to different chemical properties.
2,7-Dihydroxy-3,6-bis(2-vinylphenyl)naphthalene:
Uniqueness
2,7-Dimethoxy-3,6-bis(2-vinylphenyl)naphthalene is unique due to the presence of both methoxy and vinylphenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C28H24O2 |
|---|---|
Molecular Weight |
392.5 g/mol |
IUPAC Name |
2,7-bis(2-ethenylphenyl)-3,6-dimethoxynaphthalene |
InChI |
InChI=1S/C28H24O2/c1-5-19-11-7-9-13-23(19)25-15-21-16-26(24-14-10-8-12-20(24)6-2)28(30-4)18-22(21)17-27(25)29-3/h5-18H,1-2H2,3-4H3 |
InChI Key |
MKMWZAWNAKNQMS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=C(C=C2C=C1C3=CC=CC=C3C=C)C4=CC=CC=C4C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


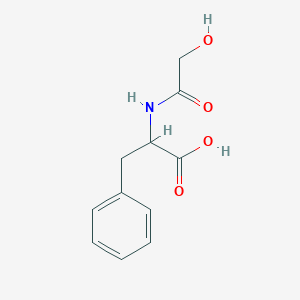
![(2Z)-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl][2-(4-ethylphenyl)hydrazinylidene]ethanenitrile](/img/structure/B14123612.png)
![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B14123636.png)
![4-[(3,20-Dioxopregnan-21-yl)oxy]-4-oxobutanoate](/img/structure/B14123637.png)
![[(1S,4R,5S,6S)-4,5,6-Trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl] dihydrogen phosphate](/img/structure/B14123639.png)
![8-(4-Benzhydrylpiperazin-1-yl)-3-methyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B14123640.png)
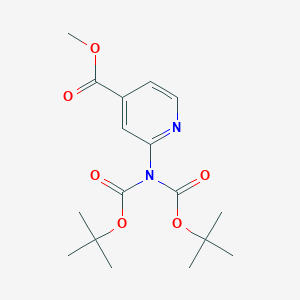
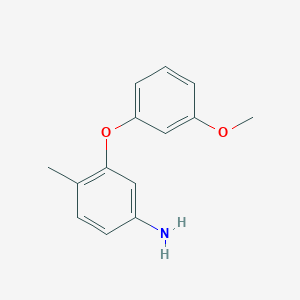
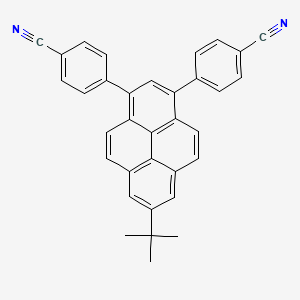
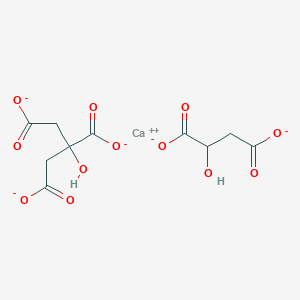
![2,6-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-2-carboxylic acid ethyl ester](/img/structure/B14123660.png)

